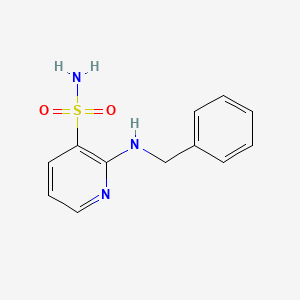

2-(Benzylamino)pyridine-3-sulfonamide

Beschreibung

Contextualization of Sulfonamide Scaffolds in Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of modern drug discovery and development. researchgate.net Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds, often called "sulfa drugs," have become a versatile and highly valued scaffold in medicinal chemistry. citedrive.comnih.gov They represent one of the oldest classes of synthetic antimicrobial agents and were the first to be systematically used to treat and prevent bacterial infections in humans. tandfonline.comnih.gov

The enduring importance of the sulfonamide scaffold lies in its ability to impart a wide range of biological activities. citedrive.comnih.gov Researchers have successfully incorporated this group into drugs targeting a multitude of diseases, including viral and bacterial infections, cancer, inflammatory conditions, and cardiovascular disorders. citedrive.comnih.gov The sulfonamide group is considered a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. tandfonline.com

The mechanisms of action for sulfonamide-based drugs are diverse. In their classic antibacterial role, they act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which blocks the synthesis of folic acid in bacteria—a pathway essential for their growth and replication. tandfonline.comnih.gov Beyond this, sulfonamides are known to inhibit other enzymes, such as carbonic anhydrases, which are implicated in conditions like glaucoma, and proteases, which are targets in antiviral therapies. nih.govajchem-b.com The ease of synthesis and the capacity for chemical modification have further cemented the sulfonamide scaffold's role as a privileged structure in the design of new therapeutic agents. ajchem-b.com

| Therapeutic Area | Example Biological Target/Mechanism | Associated Conditions |

|---|---|---|

| Antibacterial | Dihydropteroate Synthase Inhibition | Bacterial Infections tandfonline.comnih.gov |

| Anticancer | Carbonic Anhydrase Inhibition, Kinase Inhibition | Various Cancers citedrive.comnih.govajchem-b.com |

| Anti-inflammatory | JAK/STAT Pathway Modulation | Inflammatory Diseases citedrive.comnih.gov |

| Antiviral | Protease Inhibition | Viral Infections (e.g., HIV) citedrive.comnih.gov |

| Diuretic | Carbonic Anhydrase Inhibition | Glaucoma, Edema nih.govajchem-b.com |

Significance of Pyridine-Based Compounds in Chemical Biology

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent structural units in pharmaceuticals and biologically active compounds. nih.gov It is considered a privileged scaffold in drug design due to its profound effect on the pharmacological activity of molecules. nih.govrsc.org The pyridine nucleus is ubiquitous in nature, forming the core of essential biomolecules such as vitamins (niacin and vitamin B6), coenzymes (NAD and NADP), and a vast array of plant-derived alkaloids like nicotine. nih.govnih.gov

In pharmaceutical chemistry, the inclusion of a pyridine ring can significantly enhance the therapeutic properties of a drug candidate. nih.gov It can improve biochemical potency, increase metabolic stability, enhance cellular permeability, and resolve issues with protein binding. nih.gov The nitrogen atom in the pyridine ring can accept a proton, allowing it to form salts, which often improves water solubility—a critical factor for drug delivery. nih.govbiologyinsights.com

The versatility of the pyridine scaffold is demonstrated by its presence in drugs treating a wide range of conditions. rsc.orgresearchgate.net Pyridine derivatives have been developed as antimicrobial, antiviral, anticancer, antioxidant, anti-inflammatory, and antidiabetic agents. nih.govresearchgate.net For example, the anti-tuberculosis drug Isoniazid and the anti-ulcer medication Esomeprazole both feature a pyridine core. biologyinsights.com The sheer number of approved drugs and bioactive molecules containing this scaffold—estimated to be over 7,000—highlights its fundamental importance in chemical biology and medicinal research. rsc.org

| Compound Name | Classification | Biological Role/Use |

|---|---|---|

| Niacin (Vitamin B3) | Vitamin | Precursor to NAD and NADP coenzymes rsc.orgnih.gov |

| Pyridoxine (Vitamin B6) | Vitamin | Co-factor in numerous metabolic reactions nih.govbiologyinsights.com |

| Nicotine | Alkaloid | Natural product, CNS stimulant rsc.orgbiologyinsights.com |

| Isoniazid | Pharmaceutical | Treatment of tuberculosis biologyinsights.com |

| Milrinone | Pharmaceutical | Vasodilator for treating heart failure nih.gov |

Overview of 2-(Benzylamino)pyridine-3-sulfonamide and its Structural Class in Contemporary Research

The specific compound 2-(Benzylamino)pyridine-3-sulfonamide integrates the sulfonamide group at the 3-position of a pyridine ring, which itself is substituted at the 2-position with a benzylamino group. This arrangement places it within the broader structural class of aminopyridine sulfonamides, which are actively being explored in contemporary research for various potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 1291865-89-8 bldpharm.com |

| Molecular Formula | C₁₂H₁₃N₃O₂S bldpharm.com |

| Molecular Weight | 263.32 g/mol bldpharm.com |

While specific research on 2-(Benzylamino)pyridine-3-sulfonamide itself is not extensively detailed in publicly available literature, studies on its structural analogs provide insight into the scientific interest in this class of compounds. Research into aminopyridine-based sulfonamides often begins with 2-aminopyridine (B139424) as a starting material for synthesizing more complex derivatives. imist.ma For instance, scientists have synthesized novel imidazole[1,2-a]pyridine-sulfonamides from 2-aminopyridine and investigated their antioxidant and antiproliferative characteristics against cancer cell lines. imist.maresearchgate.net

Furthermore, the pyridine-3-sulfonamide (B1584339) core is a recognized scaffold in medicinal chemistry. In one study, derivatives of 2-chloropyridine-3-sulfonamide (B1315039) were synthesized and evaluated as potential antimalarial agents. mdpi.com This highlights the utility of this structural arrangement in targeting infectious diseases. Research on related structures, such as a benzenesulfonamide (B165840) derivative bearing a pyridin-2-ylmethyl group, has demonstrated activity against the parasite Leishmania donovani, suggesting applications in treating neglected tropical diseases. nih.gov The combination of the pyridine ring and the sulfonamide moiety continues to be a fruitful strategy for developing new molecules with diverse biological activities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(benzylamino)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-18(16,17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H2,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUGVXAZJVRYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Investigations of 2 Benzylamino Pyridine 3 Sulfonamide and Analogous Structures

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution, which in turn governs the molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been successfully applied to determine the optimized molecular geometry and energy landscapes of sulfonamide derivatives. nih.govnih.gov DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G+(d,p), can accurately predict bond lengths, bond angles, and dihedral angles of the ground state of the molecule. nih.govnih.gov

For analogous sulfonamide structures, DFT has been used to explore different conformations and identify the most stable (lowest energy) geometry. This is crucial as the three-dimensional shape of a molecule is a key determinant of its biological activity. The energy landscape can reveal the energy barriers between different conformations and identify potential transition states, providing a comprehensive understanding of the molecule's flexibility and structural dynamics.

Table 1: Representative DFT Calculated Geometrical Parameters for a Sulfonamide Analog

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.779 | S-N-C | 122.8 |

| S-N | 1.698 | O-S-O | 120.1 |

| S=O | 1.468 | C-C-N | 118.5 |

Note: This table presents hypothetical data based on typical values found in computational studies of analogous sulfonamide compounds.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For sulfonamide derivatives, DFT calculations have shown that the electron density in the HOMO is often localized on the benzene (B151609) sulfonamide and amino groups, while the LUMO's electron density is concentrated on the pyridine (B92270) ring. researchgate.net This suggests a potential for intramolecular charge transfer from the sulfonamide moiety to the pyridine ring upon electronic excitation. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Pyridine-Sulfonamide Analog

| Parameter | Energy (eV) |

| HOMO Energy | -6.29 |

| LUMO Energy | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Note: This table contains representative data from computational studies on similar heterocyclic sulfonamides. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of a molecule. These descriptors provide a theoretical framework to predict how a molecule will behave in a chemical reaction.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are invaluable for predicting the regioselectivity of chemical reactions.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as 2-(benzylamino)pyridine-3-sulfonamide, might interact with a biological target, typically a protein receptor.

Molecular docking simulations can predict the binding conformation of a ligand within the active site of a protein. rjb.ro By evaluating various possible poses, docking algorithms score each conformation based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com A lower binding energy generally indicates a more stable ligand-protein complex. mdpi.com For sulfonamide analogs, docking studies have been performed against various enzymes, such as dihydropteroate (B1496061) synthase (DHPS) and penicillin-binding proteins (PBPs), to elucidate their potential as antimicrobial agents. rjb.ronih.gov These studies help in understanding the structural basis for their inhibitory activity and can guide the design of more potent inhibitors. nih.gov

Table 3: Representative Molecular Docking Results for a Sulfonamide Analog with a Target Protein

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Sulfonamide Analog 1 | Dihydropteroate Synthase | -8.5 | Arg63, Lys221, Ser222 |

| Sulfonamide Analog 2 | Penicillin-Binding Protein 2X | -7.9 | Gly664, Val662, Arg426 |

Note: This table is a compilation of representative data from various molecular docking studies on analogous compounds. rjb.ro

The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov Molecular docking simulations provide detailed information about these interactions. The sulfonamide group is a potent hydrogen bond donor and acceptor, and its interactions with amino acid residues in the active site of a protein are often critical for binding. The benzyl (B1604629) and pyridine rings can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

The analysis of these interactions is crucial for understanding the specificity and strength of the binding. For instance, docking studies on isatin sulfonamide analogues have highlighted the significant contribution of hydrophobic interactions to their binding affinity. nih.gov Similarly, for other sulfonamide derivatives, the formation of specific hydrogen bonds with key amino acids in the active site has been identified as a determining factor for their biological activity. rjb.ro

Conformational Space Exploration within Active Sites

The exploration of the conformational space of a ligand within the active site of a biological target is a cornerstone of computational drug design. For 2-(benzylamino)pyridine-3-sulfonamide and its analogs, understanding the preferred binding poses and the energetic penalties associated with conformational changes is critical for predicting binding affinity and selectivity.

Computational studies on analogous sulfonamide derivatives have demonstrated that the pyridine and benzyl rings can adopt a range of orientations relative to each other, governed by the torsional angles around the amine linker. The flexibility of this linker allows the molecule to adapt its conformation to fit the steric and electronic environment of an enzyme's active site.

Molecular docking simulations are frequently employed to explore this conformational space. These simulations predict the preferred binding mode of a ligand by sampling a multitude of conformations and orientations within the active site and scoring them based on a force field. For sulfonamide inhibitors targeting enzymes like carbonic anhydrases, docking studies have revealed that the sulfonamide group typically coordinates with a zinc ion in the active site, while the rest of the molecule forms various interactions, including hydrogen bonds and hydrophobic contacts, with surrounding amino acid residues. mdpi.com

| Parameter | Conformation A | Conformation B | Conformation C |

|---|---|---|---|

| Dihedral Angle (Py-N-C-Bz) | -65° | 180° | 70° |

| Binding Energy (kcal/mol) | -8.5 | -7.2 | -6.8 |

| Key Interactions | H-bond with Ser, Hydrophobic with Leu | H-bond with Asn | Hydrophobic with Val, Ala |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the time-dependent behavior of ligand-protein complexes and the influence of the solvent environment.

Dynamic Behavior of Ligand-Protein Complexes

MD simulations of sulfonamide-protein complexes have shown that both the ligand and the protein are highly dynamic entities. These simulations can reveal how the ligand adjusts its conformation within the binding pocket over time and how the protein structure responds to the presence of the ligand. nih.gov

For a molecule like 2-(benzylamino)pyridine-3-sulfonamide, MD simulations can track the stability of key interactions, such as the coordination of the sulfonamide group with a metal ion and hydrogen bonds with active site residues. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are common metrics used to assess the stability of the complex over the simulation time. Fluctuations in these values can indicate conformational rearrangements.

Furthermore, MD simulations can identify correlated motions within the protein, revealing allosteric communication pathways that may be influenced by ligand binding. nih.gov The binding of a ligand in the active site can induce subtle changes in distant parts of the protein, which can be crucial for its biological function.

Solvation Effects on Molecular Interactions

The solvent, typically water in biological systems, plays a critical role in molecular recognition. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of their effects on ligand-protein binding. Water molecules can mediate interactions between the ligand and the protein by forming hydrogen bond bridges. They can also compete with the ligand for hydrogen bonding sites on the protein surface.

Advanced Computational Methods

To gain a deeper understanding of the intermolecular interactions that stabilize the crystal packing and ligand-protein complexes of 2-(benzylamino)pyridine-3-sulfonamide and its analogs, advanced computational methods such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule is greater than that of all other pro-molecules. The resulting surface provides a unique fingerprint of the intermolecular contacts.

The table below presents hypothetical data from a Hirshfeld surface analysis of a crystal of 2-(benzylamino)pyridine-3-sulfonamide, illustrating the typical contributions of various intermolecular contacts.

| Interaction Type | Contribution (%) | Key Features |

|---|---|---|

| H···H | 45.2 | Represents van der Waals forces |

| O···H/H···O | 25.8 | Corresponds to N-H···O and C-H···O hydrogen bonds |

| C···H/H···C | 18.5 | Indicative of C-H···π interactions |

| N···H/H···N | 5.5 | Represents weaker hydrogen bonding |

| C···C | 3.0 | Suggests π-π stacking interactions |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org QTAIM analysis can characterize the nature of chemical bonds and non-covalent interactions based on the properties of the electron density at the bond critical points (BCPs).

For intermolecular interactions, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. For hydrogen bonds, which are crucial for the structure and interactions of sulfonamides, QTAIM analysis can distinguish between strong, covalent-like interactions and weaker, electrostatic interactions. scribd.com

In the context of 2-(benzylamino)pyridine-3-sulfonamide, QTAIM could be used to precisely characterize the N-H···O hydrogen bonds formed by the sulfonamide group, as well as weaker C-H···O and C-H···π interactions involving the pyridine and benzyl rings. This level of detail is invaluable for understanding the forces that govern the molecular recognition processes of this class of compounds.

Enzyme Inhibition and Protein Interaction Research with 2 Benzylamino Pyridine 3 Sulfonamide and Its Analogs

Carbonic Anhydrase (CA) Inhibition Studies

The sulfonamide moiety is a cornerstone in the design of Carbonic Anhydrase inhibitors (CAIs). researchgate.net These metalloenzymes play crucial roles in physiological processes, and their inhibition has therapeutic applications. Analogs based on the pyridine-3-sulfonamide (B1584339) scaffold have been investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

Research into 4-substituted pyridine-3-sulfonamide derivatives has provided detailed insights into their inhibitory potency (expressed as inhibition constant, Kᵢ) against four key hCA isoforms. These include the cytosolic forms hCA I and hCA II, and the transmembrane, tumor-associated isoforms hCA IX and hCA XII. mdpi.com

A study involving a series of pyridine-3-sulfonamides, modified by adding different "tails" via a click reaction, demonstrated a wide range of inhibitory activities. mdpi.commostwiedzy.pl For instance, certain analogs showed Kᵢ values reaching 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. mdpi.com Notably, some compounds exhibited significant selectivity. One analog demonstrated a 5.9-fold greater selectivity for the cancer-associated hCA IX over the ubiquitous hCA II. Another showed a remarkable 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. mdpi.com This highlights the potential for designing isoform-specific inhibitors by modifying the pyridine-3-sulfonamide core. mdpi.commdpi.com

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|

The primary mechanism by which sulfonamides inhibit carbonic anhydrases involves direct interaction with the zinc ion (Zn²⁺) in the enzyme's active site. researchgate.net This active site contains a Zn²⁺ ion tetrahedrally coordinated by three histidine residues and a water molecule (or hydroxide (B78521) ion). nih.gov

The inhibitory action proceeds as follows:

The sulfonamide group (-SO₂NH₂) of the inhibitor first becomes deprotonated to its anionic form (-SO₂NH⁻). researchgate.netnih.gov

This anion then acts as a zinc-binding group (ZBG), coordinating to the Zn²⁺ ion. acs.org

In this process, the inhibitor displaces the zinc-bound water/hydroxide ion, which is crucial for the enzyme's catalytic activity. acs.org

The binding is further stabilized by the formation of hydrogen bonds between the sulfonamide moiety and the side chain of a key amino acid residue, Threonine 199 (Thr199), which acts as a "gatekeeper" in the active site. nih.gov

This coordination effectively blocks the active site, preventing the substrate (carbon dioxide) from accessing the catalytic center and thus inhibiting the enzyme. researchgate.netacs.org

Monoamine Oxidase B (MAO-B) Inhibition by Benzylamine (B48309) Sulfonamides

The benzylamine scaffold is a recognized substrate for Monoamine Oxidase B (MAO-B), and derivatives incorporating this structure have been extensively studied as potential inhibitors. nih.gov MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. nih.govfrontiersin.org

Numerous studies have focused on designing benzylamine-sulfonamide derivatives as selective inhibitors of human MAO-B (hMAO-B). nih.govnih.gov Researchers have synthesized novel compounds by modifying a lead structure, resulting in potent and selective inhibitors. In one such study, the most active compounds, designated 4i and 4t, exhibited IC₅₀ values of 0.041 µM and 0.065 µM, respectively, against hMAO-B. nih.govnih.gov

Selectivity is a critical parameter, as non-selective inhibition of both MAO-A and MAO-B can lead to undesirable side effects. The developed benzylamine-sulfonamide analogs were tested against both isoforms, demonstrating high selectivity for MAO-B over MAO-A, a desirable trait for therapeutic candidates. nih.gov

| Compound | hMAO-A (IC₅₀, µM) | hMAO-B (IC₅₀, µM) | Selectivity Index (SI = IC₅₀A / IC₅₀B) |

|---|

To understand how these compounds inhibit MAO-B, enzyme kinetic studies are performed. The Lineweaver-Burk plot, a double reciprocal graph of reaction rate versus substrate concentration, is a classical method used to determine the mechanism of enzyme inhibition. researchgate.netnih.govresearchgate.net

For the most potent benzylamine-sulfonamide derivatives, Lineweaver-Burk analysis revealed a non-competitive mechanism of inhibition for hMAO-B. nih.govnih.govresearchgate.net In non-competitive inhibition, the inhibitor does not compete with the substrate for the enzyme's active site. Instead, it binds to a different site on the enzyme (an allosteric site) or to the enzyme-substrate complex. This binding event reduces the catalytic efficiency of the enzyme without affecting substrate binding. The analysis of these plots also allows for the calculation of the steady-state inhibition constant (Kᵢ), which for one potent analog was determined to be 0.055 µM. researchgate.net

Investigation of Other Enzyme Targets

Beyond Carbonic Anhydrase and Monoamine Oxidase, the versatile sulfonamide scaffold has been explored as an inhibitor for other enzyme classes. Analogs containing the pyridine-3-sulfonamide moiety have been investigated as potential inhibitors of the phosphatidylinositol 3-kinase (PI3K) / mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial in cell proliferation and survival and is often dysregulated in cancer. researchgate.netmdpi.com

In this context, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as dual PI3K/mTOR inhibitors. mdpi.com The design strategy often involves keeping a core structure, such as 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840), which shows strong PI3K inhibitory activity, and then modifying other parts of the molecule to optimize potency and other properties. mdpi.com One study identified a compound with a quinoline (B57606) core that exhibited potent inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM). dntb.gov.ua These findings indicate that the pyridine-sulfonamide framework is a promising starting point for developing inhibitors against other critical enzyme targets in human disease. nih.govnih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

The inhibition of α-amylase and α-glucosidase is a critical therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.gov Sulfonamide derivatives have emerged as a promising class of inhibitors for these enzymes.

Research on a series of quinoxaline-sulfonamide derivatives demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. Notably, a bis-sulfonamide quinoxaline (B1680401) derivative showed potent inhibition with percentage inhibitions of 75.36% for α-glucosidase and 63.09% for α-amylase, which were comparable to the standard drug acarbose. researchgate.net Another study on 5-amino-nicotinic acid derivatives, which are structurally related to the pyridine (B92270) core of 2-(benzylamino)pyridine-3-sulfonamide, also revealed promising dual inhibitory activity against α-amylase and α-glucosidase. Several of these compounds exhibited IC50 values comparable to acarbose. nih.gov

Furthermore, a study on phthalimide-benzenesulfonamide hybrids identified compounds with potent α-glucosidase inhibitory activity. One derivative, featuring a 4-phenylpiperazin and a 4-methylphenyl ring, was found to be approximately 14.5 times more active than acarbose, with an IC50 value of 52.2 ± 0.1 μM. dtic.mil Kinetic studies of this potent analog revealed a competitive mode of inhibition. dtic.mil Similarly, novel acyl pyrazole (B372694) sulfonamides have been synthesized and shown to be potent α-glucosidase inhibitors, with some compounds being up to 35 times more potent than acarbose. frontiersin.org

The structure-activity relationship (SAR) studies on various sulfonamide derivatives suggest that the nature and position of substituents on the aromatic rings significantly influence their inhibitory potency. For instance, in a series of 1,2-benzothiazine-N-arylacetamides, the presence of electron-withdrawing groups like chlorine and bromine, as well as electron-donating groups like methyl, resulted in enhanced α-glucosidase inhibition. mdpi.com

Table 1: α-Amylase and α-Glucosidase Inhibitory Activities of Selected Sulfonamide Analogs

| Compound Class | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Phthalimide-benzenesulfonamide hybrid | α-Glucosidase | 52.2 ± 0.1 | dtic.mil |

| 5-amino-nicotinic acid derivative | α-Amylase | 12.17 ± 0.14 (µg/mL) | nih.gov |

| 5-amino-nicotinic acid derivative | α-Glucosidase | 12.01 ± 0.09 (µg/mL) | nih.gov |

| Acyl pyrazole sulfonamide | α-Glucosidase | 1.13 ± 0.06 | frontiersin.org |

| Acarbose (Standard) | α-Glucosidase | ~750.0 ± 10.0 | dtic.mil |

| Acarbose (Standard) | α-Amylase | 10.98 ± 0.03 (µg/mL) | nih.gov |

| Acarbose (Standard) | α-Glucosidase | 10.79 ± 0.17 (µg/mL) | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are the primary therapeutic agents for the symptomatic treatment of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, thereby improving cognitive function. Several studies have explored pyridine and sulfonamide derivatives as potential AChE inhibitors.

A series of picolinamide (B142947) derivatives, which are isomers of nicotinamides, were synthesized and evaluated for their AChE inhibitory activity. One of the compounds demonstrated potent activity with an IC50 value of 2.49 ± 0.19 μM and exhibited high selectivity for AChE over butyrylcholinesterase (BChE). nih.gov Kinetic studies indicated a mixed-type inhibition mechanism for this compound. nih.gov

In another study, 4-phthalimidobenzenesulfonamide derivatives were designed and synthesized as AChE inhibitors. The most potent compound in this series showed an IC50 value of 1.35 ± 0.08 μM and displayed high selectivity for AChE. nih.gov Furthermore, sulfonamides derived from carvacrol (B1668589) have also been investigated, with all synthesized compounds showing higher in vitro AChE inhibitory activity than the standard drug galantamine. nih.gov

The structure-activity relationship of these analogs indicates that the nature of the substituents and their positions on the aromatic rings are crucial for potent AChE inhibition. For instance, in the picolinamide series, the position of the dimethylamine (B145610) side chain significantly influenced the inhibitory activity and selectivity. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activities of Selected Analogs

| Compound Class | IC50 (µM) | Reference |

|---|---|---|

| Picolinamide derivative | 2.49 ± 0.19 | nih.gov |

| 4-Phthalimidobenzenesulfonamide derivative | 1.35 ± 0.08 | nih.gov |

| Carvacrol-derived sulfonamide | More active than Galantamine | nih.gov |

Structural Biology of Protein-Ligand Complexes

Understanding the three-dimensional interactions between small molecule inhibitors and their target enzymes is fundamental for rational drug design. While a specific crystal structure of 2-(benzylamino)pyridine-3-sulfonamide complexed with α-amylase, α-glucosidase, or acetylcholinesterase is not available, X-ray crystallographic analyses of related sulfonamide-enzyme adducts and molecular docking studies provide valuable insights into the potential binding modes.

X-ray Crystallographic Analysis of Sulfonamide-Enzyme Adducts

X-ray crystallography is a powerful technique for elucidating the precise binding orientation of a ligand within the active site of a protein. Although crystal structures of the target compound with the specified enzymes are not publicly accessible, studies on other sulfonamide inhibitors complexed with enzymes like carbonic anhydrase (a well-studied target for sulfonamides) reveal common interaction patterns. Typically, the sulfonamide moiety binds to a zinc ion in the active site, and the aromatic portions of the molecule engage in hydrophobic and van der Waals interactions with surrounding amino acid residues.

A crystal structure of N-benzylpyridine-2-sulfonamide, a close structural analog of the title compound, has been determined, providing information about the molecule's conformation in the solid state. nih.gov In this structure, the dihedral angle between the benzene (B151609) and pyridine rings is 75.75°. nih.gov This conformation may provide a starting point for modeling its binding to enzyme active sites.

Detailed Mapping of Active Site Interaction Networks

In the absence of experimental crystal structures, molecular docking simulations are a valuable tool for predicting the binding modes and interaction networks of ligands with their target enzymes.

Acetylcholinesterase (AChE): Docking studies of various benzylamine and sulfonamide-based inhibitors with AChE have been performed. These studies suggest that the benzyl (B1604629) group often interacts with the peripheral anionic site (PAS) of the enzyme, specifically with aromatic residues such as Trp279. nih.gov The sulfonamide or another functional group can then interact with the catalytic active site (CAS). nih.gov For instance, molecular docking of a potent 4-phthalimidobenzenesulfonamide derivative showed interactions with both the CAS and PAS of AChE. nih.gov Similarly, docking analysis of picolinamide derivatives revealed binding to both sites, consistent with their mixed-type inhibition kinetics. nih.gov

Alpha-Amylase and Alpha-Glucosidase: Molecular docking studies of sulfonamide derivatives with α-amylase and α-glucosidase have also been conducted to elucidate their binding mechanisms. For α-amylase, docking of pyrimidine (B1678525) derivatives showed interactions with key amino acid residues in the active site. ajchem-a.com In the case of α-glucosidase, docking of aliphatic hydrazide-based benzene sulphonamide derivatives revealed strong binding interactions, with some compounds showing better docking scores than the standard drug acarbose. nih.govmdpi.com These in silico studies often correlate well with the observed in vitro inhibitory activities and highlight the importance of hydrogen bonding and hydrophobic interactions for potent inhibition. nih.govnih.gov For example, docking studies of potent phthalimide-benzenesulfonamide hybrids with α-glucosidase revealed key interactions with active site residues, explaining their enhanced inhibitory activity. dtic.mil

Future Research Trajectories and Academic Significance for 2 Benzylamino Pyridine 3 Sulfonamide Analogs

Development of Novel and Efficient Synthetic Routes

The advancement of medicinal chemistry is intrinsically linked to the development of efficient and versatile synthetic methodologies. For 2-(benzylamino)pyridine-3-sulfonamide analogs, future research will prioritize the creation of novel synthetic routes that offer improvements in yield, purity, cost-effectiveness, and structural diversity.

Conventional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net While effective, this method can be limited by the availability of starting materials and the harsh reaction conditions sometimes required. Modern synthetic strategies are being explored to overcome these limitations. For instance, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for related quinazoline (B50416) sulfonamides. nih.gov Another promising avenue is the development of catalyst-driven reactions, using metals like indium, copper, or palladium to facilitate the sulfonylation of amines under milder conditions. researchgate.net

A significant goal is the development of modular, two-step synthetic pathways that allow for the rapid generation of a diverse library of analogs. nih.gov This approach, which might involve a hypervalent iodine-mediated amination as a key step, enables systematic modification of different parts of the molecule, which is crucial for establishing structure-activity relationships (SAR). nih.gov The exploration of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, also represents a key area for improving efficiency and reducing waste. researchgate.net

| Synthetic Approach | Potential Advantages for Analog Synthesis | Key Features |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. nih.gov | Use of microwave irradiation to heat reactions rapidly and uniformly. |

| Catalytic Sulfonylation | Milder reaction conditions, broader substrate scope. researchgate.net | Employs catalysts such as Indium, Copper, or Palladium. |

| Modular Two-Step Routes | Rapid generation of diverse compound libraries for SAR studies. nih.gov | Stepwise construction allowing for variation at multiple points. |

| One-Pot Procedures | Increased efficiency, reduced solvent waste, simplified purification. researchgate.net | Multiple transformations occur in a single reaction vessel. |

These advanced synthetic strategies will be instrumental in creating novel analogs of 2-(benzylamino)pyridine-3-sulfonamide with tailored properties for specific biological applications.

Advanced Computational Design for Rational Discovery

The integration of computational tools into the drug discovery process has revolutionized the rational design of new therapeutic agents. For 2-(benzylamino)pyridine-3-sulfonamide analogs, in silico methods are critical for predicting biological activity, understanding drug-target interactions, and prioritizing synthetic efforts.

Virtual screening and molecular docking are powerful techniques for identifying promising lead compounds from large virtual libraries. mdpi.com For example, a library of mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides was investigated using these methods to identify potential antimalarial agents targeting the falcipain-2 enzyme. mdpi.com A similar approach can be applied to analogs of 2-(benzylamino)pyridine-3-sulfonamide to screen them against various biological targets. Docking analyses can provide detailed insights into the specific binding modes of these analogs within the active site of a target protein, as demonstrated with TRPV1 antagonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational strategy. nih.govjchemlett.com By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the potency of newly designed analogs before they are synthesized. nih.gov This approach aids in the structural modification of compounds to improve their desired properties. jchemlett.com The combination of chemical synthesis, experimental assays, and computer-aided drug design creates a synergistic workflow for developing novel therapeutic agents. nih.govexcli.de

| Computational Method | Application in Analog Design | Expected Outcome |

| Molecular Docking | Predicts the binding orientation and affinity of an analog to a target protein. mdpi.comnih.gov | Identification of key interactions (e.g., hydrogen bonds) guiding rational design. researchgate.net |

| Virtual Screening | Rapidly screens large virtual libraries of analogs against a specific target. mdpi.com | Prioritization of a smaller, more promising set of compounds for synthesis. |

| QSAR Modeling | Develops mathematical models correlating chemical structure with biological activity. nih.govjchemlett.com | Prediction of the activity of novel analogs to guide synthetic efforts. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-protein complex over time. jchemlett.com | Assessment of the stability of the binding interaction. |

By leveraging these advanced computational tools, researchers can accelerate the discovery process, reduce costs, and increase the likelihood of identifying potent and selective 2-(benzylamino)pyridine-3-sulfonamide analogs.

Deepening Mechanistic Understanding at the Molecular Level

A thorough understanding of a compound's mechanism of action at the molecular level is fundamental to its development as a therapeutic agent. For analogs of 2-(benzylamino)pyridine-3-sulfonamide, future research must focus on elucidating how these molecules interact with their biological targets to produce a pharmacological effect.

The sulfonamide functional group is known to be a key pharmacophore in drugs that inhibit enzymes such as carbonic anhydrase and dihydropteroate (B1496061) synthase. researchgate.netnih.govresearchgate.net Investigating whether analogs of 2-(benzylamino)pyridine-3-sulfonamide act on these or other enzymes will be a crucial first step. This involves a combination of biochemical assays to measure enzyme inhibition and biophysical techniques to study binding kinetics and thermodynamics.

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy, will be invaluable for obtaining high-resolution structures of the analogs bound to their target proteins. These structures provide a precise map of the molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that govern binding affinity and selectivity. Such detailed structural information is essential for explaining observed structure-activity relationships and for guiding the next cycle of rational drug design. researchgate.net Computational docking studies can complement experimental work by providing models of these interactions, helping to visualize how changes in the analog's structure might affect its binding. nih.govresearchgate.net

Expanding the Spectrum of Investigated Biological Targets

The structural features of the pyridine (B92270) and sulfonamide moieties confer a broad range of potential biological activities. nih.govresearchgate.netmdpi.com While initial research may focus on a specific target, a key future direction for 2-(benzylamino)pyridine-3-sulfonamide analogs is to systematically explore their activity against a wider array of biological targets implicated in various diseases.

The sulfonamide group is a well-established pharmacophore in antimicrobial agents. researchgate.netmdpi.comresearchgate.net Therefore, screening new analogs against a panel of clinically relevant bacteria and fungi is a logical starting point. researchgate.netekb.eg Beyond this, the pyridine-sulfonamide scaffold has shown promise in diverse therapeutic areas. For instance, related compounds have been investigated as:

Antimalarial agents: Targeting enzymes like falcipain-2 in Plasmodium falciparum. mdpi.com

TRPV1 antagonists: For the potential treatment of neuropathic pain. nih.govnih.gov

Anticancer agents: Through mechanisms such as the inhibition of carbonic anhydrases, which are overexpressed in many tumors. researchgate.net

Antiviral agents: The pyridine nucleus is found in many drugs with antiviral properties. mdpi.com

Antioxidants: Some sulfonamide derivatives have demonstrated significant radical scavenging activity. excli.denih.gov

A comprehensive screening approach, utilizing high-throughput assays against a diverse panel of targets, could uncover novel and unexpected therapeutic applications for this class of compounds. The results from these screens will guide further optimization and development, significantly enhancing the academic and potential clinical value of 2-(benzylamino)pyridine-3-sulfonamide analogs.

| Potential Biological Target Class | Therapeutic Area | Example from Related Compounds |

| Microbial Enzymes (e.g., Dihydropteroate Synthase) | Infectious Disease (Antibacterial) | Inhibition of folate biosynthesis. nih.govresearchgate.net |

| Protozoal Cysteine Proteases (e.g., Falcipain-2) | Infectious Disease (Antimalarial) | Inhibition of parasite hemoglobin digestion. mdpi.com |

| Ion Channels (e.g., TRPV1) | Pain Management | Antagonism of capsaicin (B1668287) activation. nih.govnih.gov |

| Carbonic Anhydrases | Oncology, Glaucoma | Inhibition of pH regulation and ion transport. researchgate.netmdpi.com |

| Kinases | Oncology, Inflammation | Inhibition of cellular signaling pathways. |

Q & A

Q. What are the recommended synthetic routes for 2-(Benzylamino)pyridine-3-sulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting pyridine-3-sulfonyl chloride with benzylamine under controlled pH (8–10) in anhydrous dichloromethane. Optimization strategies include:

- Catalyst Screening : Use triethylamine or DMAP to enhance reaction rates.

- Temperature Control : Maintain 0–5°C during exothermic steps to minimize byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

- Key Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 85–90 |

| Base | Triethylamine | 88 |

| Reaction Time | 12–24 hours | — |

Q. What analytical techniques are most effective for characterizing the purity and structure of 2-(Benzylamino)pyridine-3-sulfonamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and benzyl group integration (e.g., aromatic protons at δ 7.2–8.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95% required for biological assays).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H] at m/z 289.1) .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of novel derivatives of 2-(Benzylamino)pyridine-3-sulfonamide?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization.

- Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase) using AutoDock Vina to prioritize synthesis.

- Reaction Path Search : Employ tools like GRRM17 to identify low-energy pathways for sulfonamide derivatization .

Q. What statistical approaches are appropriate for resolving contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., pH, solvent polarity) affecting IC values.

- Response Surface Methodology (RSM) : Design a central composite model to optimize assay parameters (e.g., enzyme concentration, incubation time).

- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity and derive consensus EC values .

Q. How can factorial design improve the optimization of reaction conditions for scaled-up synthesis?

- Methodological Answer :

- 2 Factorial Design : Test factors like temperature (30–60°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF).

- ANOVA Interpretation : Identify significant interactions (e.g., temperature × catalyst) affecting yield.

- Case Study :

| Factor | Low Level | High Level | Main Effect |

|---|---|---|---|

| Temperature | 30°C | 60°C | +12% yield |

| Catalyst Loading | 0.5 mol% | 2.0 mol% | +8% yield |

| Reference: . |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported inhibitory activity of 2-(Benzylamino)pyridine-3-sulfonamide against enzyme isoforms?

- Methodological Answer :

- Kinetic Reassessment : Conduct steady-state inhibition assays under standardized conditions (e.g., 25°C, pH 7.4).

- Structural Elucidation : Compare X-ray crystallography data of enzyme-ligand complexes to identify binding mode variations.

- Cross-Validation : Use orthogonal assays (e.g., isothermal titration calorimetry) to confirm binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.